5-(Cyclopropylamino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile
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Overview
Description
5-(Cyclopropylamino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropylamino group, a pyrrolidinylsulfonylphenyl group, and an oxazole ring with a carbonitrile substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylamino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the carbonitrile group: This step often involves the use of cyanating agents such as sodium cyanide or trimethylsilyl cyanide.
Attachment of the cyclopropylamino group: This can be done through nucleophilic substitution reactions using cyclopropylamine.
Incorporation of the pyrrolidinylsulfonylphenyl group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides and subsequent coupling with pyrrolidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopropylamino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
5-(Cyclopropylamino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Cyclopropylamino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(Cyclopropylamino)-2-(4-(methylsulfonyl)phenyl)oxazole-4-carbonitrile
- 5-(Cyclopropylamino)-2-(4-(ethylsulfonyl)phenyl)oxazole-4-carbonitrile
- 5-(Cyclopropylamino)-2-(4-(propylsulfonyl)phenyl)oxazole-4-carbonitrile
Uniqueness
5-(Cyclopropylamino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is unique due to the presence of the pyrrolidinylsulfonylphenyl group, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
5-(cyclopropylamino)-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c18-11-15-17(19-13-5-6-13)24-16(20-15)12-3-7-14(8-4-12)25(22,23)21-9-1-2-10-21/h3-4,7-8,13,19H,1-2,5-6,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXNOHSFTHJUCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NC4CC4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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